molecular formula C21H19ClN4O B6447412 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile CAS No. 2640836-11-7

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile

Cat. No. B6447412
CAS RN: 2640836-11-7
M. Wt: 378.9 g/mol
InChI Key: AECKPAUQPQOVGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile, commonly referred to as CPQ, is an organic compound that is used in a variety of scientific research applications. CPQ is a highly versatile compound that can be used in a variety of biochemical and physiological experiments. CPQ has a wide range of applications in the fields of biochemistry, pharmacology, and toxicology.

Scientific Research Applications

CPQ has been used in a variety of scientific research applications. It has been used to study the effects of various drugs on the human body, as well as to investigate the mechanisms of action of certain drugs. CPQ has also been used to investigate the biochemical and physiological effects of various compounds on cells. Additionally, CPQ has been used in toxicology studies to evaluate the toxicity of certain compounds.

Advantages and Limitations for Lab Experiments

CPQ has several advantages and limitations when used in laboratory experiments. One of the main advantages of CPQ is that it is easily synthesized and can be used in a variety of experiments. Additionally, CPQ is relatively non-toxic and can be used in a variety of concentrations. However, CPQ can be unstable in certain conditions and can degrade over time. Additionally, CPQ can be difficult to obtain in certain concentrations, which can limit its use in some experiments.

Future Directions

There are a variety of potential future directions for CPQ research. One potential direction is to further investigate the mechanism of action of CPQ and to develop more effective methods of synthesis. Additionally, more research could be done to explore the potential therapeutic uses of CPQ. Additionally, CPQ could be used in combination with other compounds to develop new therapeutic agents. Finally, CPQ could be used to develop new methods of drug delivery and to improve the efficacy of existing drugs.

Synthesis Methods

CPQ can be synthesized using a variety of methods. One of the most common methods is the reaction of 3-chloropyridine with piperidine in the presence of a base, followed by the addition of quinoline-4-carbonitrile. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. Other methods of synthesis include the reaction of 3-chloropyridine with piperidine in the presence of an acid, followed by the addition of quinoline-4-carbonitrile.

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-11-16(12-23)17-3-1-2-4-19(17)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECKPAUQPQOVGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC4=CC=CC=C4C(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile

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